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This document provides detailed methods for the isolation of highly pure populations of CD161-
high (CD161++) CD8+ T cells from human peripheral blood mononuclear cells (PBMCs). These
protocols are designed to yield cells suitable for a variety of downstream applications, including
functional assays, transcriptomics, and proteomics.

CD161-high CD8+ T cells are a distinct subset of T lymphocytes implicated in various immune
responses, including anti-viral and anti-tumor immunity.[1] This population includes mucosal-
associated invariant T (MAIT) cells and other unconventional T cells characterized by their
expression of the C-type lectin receptor CD161. Precise isolation of this subset is crucial for
understanding their biology and therapeutic potential.

Two primary methods for the isolation of CD161-high CD8+ T cells are detailed: a two-step
method combining Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell
Sorting (FACS) for the highest purity, and a direct FACS sorting method for a more streamlined
workflow.

Data Presentation: Comparison of Isolation Methods

The choice of isolation method can impact the final purity, yield, and viability of the target cell
population. The following table summarizes expected quantitative outcomes for the two
protocols described below, based on typical results from similar immune cell isolation
procedures.[2][3][4]
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Method 1: MACS . .
Method 2: Direct Multi-

Parameter Enrichment followed by
parameter FACS

FACS
Starting Material Human PBMCs Human PBMCs
Target Population CD3+CD8+CD161high T cells CD3+CD8+CD161high T cells
Expected Purity >98% >95%

) 1-5% of total CD8+ T cells 1-5% of total CD8+ T cells

Expected Yield i )

(variable) (variable)
Expected Viability >90% >95%

Experimental Protocols
Protocol 1: High-Purity Isolation via MACS Enrichment
followed by FACS

This two-step protocol first enriches for CD8+ T cells using negative selection with MACS,
followed by high-purity sorting of the CD161-high fraction using FACS. This method minimizes
potential antibody-induced cell activation that can occur with positive selection methods.

Part A: Negative Selection of CD8+ T Cells using MACS

Materials:

Human PBMCs isolated by density gradient centrifugation (e.g., Ficoll-Paque)

MACS buffer: PBS pH 7.2, 0.5% BSA, 2 mM EDTA

CD8+ T Cell Isolation Kit, human (e.g., Miltenyi Biotec)

LS Columns and a MACS separator
Procedure:

» Prepare a single-cell suspension of human PBMCs in MACS bulffer.
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Count the cells and determine viability using a hemocytometer and trypan blue exclusion.

Resuspend the cell pellet in MACS buffer at a concentration of 107 cells per 40 pL.

Add the Biotin-Antibody Cocktail from the CD8+ T Cell Isolation Kit at 10 uL per 107 cells.

Mix well and incubate for 5-10 minutes at 4°C.

Add 30 pL of MACS buffer and 20 pL of Anti-Biotin MicroBeads per 107 cells.

Mix well and incubate for an additional 10-15 minutes at 4°C.

Wash the cells by adding 1-2 mL of MACS buffer per 107 cells and centrifuge at 300 x g for
10 minutes.

Aspirate the supernatant completely and resuspend the cells in 500 puL of MACS buffer.

Place an LS Column in the magnetic field of a MACS separator.

Prepare the column by rinsing with 3 mL of MACS buffer.

Apply the cell suspension onto the column.

Collect the unlabeled cells that pass through the column. This fraction contains the enriched,
untouched CD8+ T cells.

Wash the column with 3 x 3 mL of MACS buffer and collect the effluent. Pool this with the
cells collected in the previous step.

Part B: FACS Sorting of CD161-high CD8+ T Cells

Materials:

e Enriched CD8+ T cells from Part A

o FACS buffer: PBS with 2% FBS

e Fluorochrome-conjugated antibodies:
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o Anti-human CD3

o Anti-human CD8

o Anti-human CD161
 Viability dye (e.g., Propidium lodide or 7-AAD)[5][6][7]
e FACS tubes
Procedure:

e Centrifuge the enriched CD8+ T cells at 300 x g for 10 minutes and resuspend the pellet in
FACS buffer.

e Count the cells and adjust the concentration to 1 x 107 cells/mL.

» Add the fluorochrome-conjugated antibodies at their predetermined optimal concentrations.

e |ncubate for 20-30 minutes at 4°C in the dark.

o Wash the cells twice with FACS buffer by centrifuging at 300 x g for 5 minutes.

» Resuspend the cells in FACS buffer at a concentration of 1-5 x 106 cells/mL for sorting.

» Just before sorting, add a viability dye such as Propidium lodide (PI) or 7-AAD to a final
concentration of 1 pg/mL.[8][9]

o Perform cell sorting on a fluorescence-activated cell sorter.

o Gate on single, viable lymphocytes, followed by gating on CD3+CD8+ T cells.

o From the CD3+CD8+ population, sort the cells with the highest expression of CD161
(CD161high).

o Collect the sorted cells in a tube containing culture medium or FACS buffer with a high
concentration of serum to maintain viability.
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Protocol 2: Direct Isolation of CD161-high CD8+ T Cells
by Multi-parameter FACS

This protocol allows for the direct isolation of the target population from PBMCs in a single
step, which can be faster but may require more time on the cell sorter.

Materials:
 Human PBMCs isolated by density gradient centrifugation
e FACS buffer: PBS with 2% FBS
e Fluorochrome-conjugated antibodies:
o Anti-human CD3
o Anti-human CD8
o Anti-human CD161
 Viability dye (e.g., Propidium lodide or 7-AAD)[5][6][7]
e FACS tubes

Procedure:

Prepare a single-cell suspension of PBMCs in FACS buffer.
e Count the cells and determine viability.
¢ Resuspend the cells at a concentration of 1 x 107 cells/mL in FACS buffer.

e Add the cocktail of fluorochrome-conjugated antibodies (anti-CD3, anti-CD8, anti-CD161) at
their optimal concentrations.

e |ncubate for 20-30 minutes at 4°C in the dark.

e \Wash the cells twice with FACS buffer.
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Resuspend the cells in FACS buffer at a concentration of 1-5 x 106 cells/mL.

Add a viability dye (e.g., Pl or 7-AAD) immediately before sorting.[8][9]

Perform cell sorting using a fluorescence-activated cell sorter.

Follow the gating strategy outlined in Protocol 1, Part B, step 9 and 10.

Collect the sorted CD3+CD8+CD161high T cells.

Mandatory Visualizations
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Caption: Workflow for high-purity isolation of CD161-high CD8+ T cells.
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Caption: A representative FACS gating strategy for isolating CD161-high CD8+ T cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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